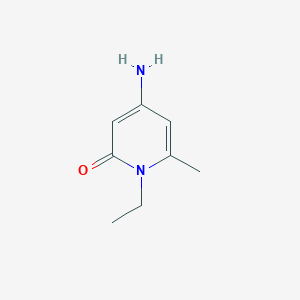
2,2-Difluoro-2-(quinolin-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(quinolin-8-yl)acetic acid is a chemical compound with the molecular formula C11H7F2NO2 It is characterized by the presence of a quinoline ring attached to a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a quinoline derivative. One common method is the reaction of quinoline-8-carbaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(quinolin-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The difluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
2,2-Difluoro-2-(quinolin-8-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the difluoroacetic acid moiety can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yl)acetic acid: Lacks the difluoro groups, which can affect its reactivity and biological activity.
2,2,2-Trifluoroacetic acid derivatives: These compounds have similar fluorinated acetic acid groups but different aromatic rings.
Uniqueness
2,2-Difluoro-2-(quinolin-8-yl)acetic acid is unique due to the presence of both the quinoline ring and the difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7F2NO2 |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2,2-difluoro-2-quinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H,(H,15,16) |
InChI Key |
AEUQSOMHEJHJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)

![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)





